6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione

Lipophilicity Drug-likeness Permeability

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione is a heterocyclic small molecule featuring a rigid 6-azaspiro[3.4]octane-5,7-dione core N‑functionalized with a quinolin‑8‑ylmethyl group. This compound belongs to the class of spirocyclic succinimides, which are prized in medicinal chemistry for their conformational constraint and metabolic stability.

Molecular Formula C17H16N2O2
Molecular Weight 280.327
CAS No. 2138122-84-4
Cat. No. B2834146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione
CAS2138122-84-4
Molecular FormulaC17H16N2O2
Molecular Weight280.327
Structural Identifiers
SMILESC1CC2(C1)CC(=O)N(C2=O)CC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C17H16N2O2/c20-14-10-17(7-3-8-17)16(21)19(14)11-13-5-1-4-12-6-2-9-18-15(12)13/h1-2,4-6,9H,3,7-8,10-11H2
InChIKeyFVIQZBYSRXDQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione (CAS 2138122-84-4): Procurement-Ready Spirocyclic Quinoline Building Block


6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione is a heterocyclic small molecule featuring a rigid 6-azaspiro[3.4]octane-5,7-dione core N‑functionalized with a quinolin‑8‑ylmethyl group [1]. This compound belongs to the class of spirocyclic succinimides, which are prized in medicinal chemistry for their conformational constraint and metabolic stability [2]. The quinoline substituent introduces additional π‑stacking and metal‑coordination potential, while the diketone moiety provides a handle for further derivatization. Vendors supply the compound as a research‑grade building block (≥95% purity, molecular formula C₁₇H₁₆N₂O₂, MW 280.3 g/mol) for fragment‑based screening, ligand design, and library synthesis [1].

Why a Generic 6-Azaspiro[3.4]octane-5,7-dione Cannot Replace the Quinolin-8-ylmethyl Derivative in Structure‑Activity Campaigns


The 6-azaspiro[3.4]octane-5,7-dione scaffold alone (unsubstituted at nitrogen) is a compact, polar building block with limited target engagement, whereas N‑substitution with a quinolin‑8‑ylmethyl group confers dramatically altered physicochemical and recognition properties [1]. Computed data show that the quinolin‑8‑ylmethyl derivative possesses a logP (XLogP3) of 1.8 and a topological polar surface area (TPSA) of 50.3 Ų, compared to a logP of ‑0.5 and TPSA of 46.2 Ų for the parent 6‑azaspiro[3.4]octane‑5,7‑dione [2]. This ~2.3 log-unit increase in lipophilicity is expected to improve passive membrane permeability, while the larger quinoline surface enhances potential for π‑stacking interactions with aromatic residues in protein binding sites. Simple N‑benzyl or N‑alkyl analogs cannot recapitulate the additional metal‑chelation and hydrogen‑bonding capabilities of the quinoline nitrogen [1]. Consequently, substituting the quinolin‑8‑ylmethyl group with a generic N‑substituent would likely abolish or weaken specific target interactions that rely on the quinoline moiety’s electronic and steric features.

Quantitative Differentiation Guide: 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione vs. Closest Analogs


Lipophilicity Comparison: Quinolin‑8‑ylmethyl vs. Benzyl and Unsubstituted Analogs

The XLogP3 of 6-[(quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione is 1.8, which is 2.3 log units higher than that of the unsubstituted parent 6-azaspiro[3.4]octane-5,7-dione (XLogP3 = -0.5) [1][2]. For the 6-benzyl analog, the predicted XLogP3 is approximately 1.2, making the quinolin-8-ylmethyl derivative about 0.6 log units more lipophilic [3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Comparison for Blood-Brain Barrier Penetration Prediction

The TPSA of 6-[(quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione is 50.3 Ų, compared to 46.2 Ų for the unsubstituted parent and 37.4 Ų for the 6-benzyl analog [1][2]. All three compounds fall below the common 60–70 Ų threshold associated with poor brain penetration, but the quinolin‑8‑ylmethyl derivative exhibits the highest TPSA among the three, which may reduce passive brain exposure relative to the more lipophilic 6-benzyl analog while still permitting CNS access.

CNS drug design Blood-brain barrier Polar surface area

Hydrogen Bond Acceptor Count and Metal Coordination Potential

The quinolin‑8‑ylmethyl derivative contains 3 hydrogen bond acceptors (two imide carbonyls and the quinoline nitrogen), whereas the 6-benzyl analog has only 2 (the imide carbonyls alone) [1][2]. This additional acceptor, located on the quinoline ring, is positioned to participate in bidentate metal coordination or bifurcated hydrogen bonding, a feature absent in simple N‑alkyl or N‑benzyl analogs.

Metal chelation Kinase inhibitors Fragment-based drug design

Molecular Complexity and Rotatable Bond Count Impact on Entropic Binding Penalty

The compound has a complexity score of 458 and only 2 rotatable bonds, compared to a complexity of 284 and 3 rotatable bonds for the 6-benzyl analog [1][2]. The larger rigid quinoline system increases molecular complexity while restricting flexibility, which can reduce the entropic penalty upon binding to a protein target.

Ligand efficiency Conformational entropy Scaffold optimization

Predicted pKa and Ionization State at Physiological pH

The predicted pKa of the quinolin‑8‑ylmethyl derivative is 4.41 (±0.17), attributed to the quinoline nitrogen, whereas the unsubstituted parent and 6-benzyl analog lack a basic center with a pKa in this range [1][2]. At physiological pH 7.4, the quinoline nitrogen is predominantly unprotonated, favoring passive membrane permeability while still being available for hydrogen bonding or transient protonation in acidic compartments.

Ionization Solubility Pharmacokinetics

Optimal Research and Industrial Use Cases for 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione (CAS 2138122-84-4)


Fragment-Based Screening Libraries Targeting Metalloenzymes

The combination of a rigid spirocyclic core, two carbonyl oxygen atoms, and a quinoline nitrogen creates a unique three‑point metal‑binding motif. At a molecular weight of 280 Da, this compound fits within the fragment space (<300 Da) and can serve as a starting point for developing inhibitors of zinc‑dependent hydrolases, cytochrome P450s, or kinases that coordinate magnesium or manganese [1]. The predicted pKa of 4.41 ensures the quinoline remains unprotonated at enzymatic pH, preserving its metal‑ligating ability.

CNS Drug Discovery Programs Requiring Balanced Permeability

With an XLogP3 of 1.8 and a TPSA of 50.3 Ų, this compound occupies the favorable CNS drug-like chemical space. Its reduced rotatable bond count (2) and moderate lipophilicity suggest good brain penetration potential, making it a valuable scaffold for designing antagonists or modulators of CNS targets such as GPCRs, ion channels, or neurotransmitter transporters [1]. The quinoline moiety may also confer affinity for known CNS targets like the histamine H₃ or dopamine D₂ receptors via π‑stacking.

Chemical Probe Synthesis for Epigenetic Targets

The imide ring is structurally reminiscent of the succinimide moiety found in some histone deacetylase (HDAC) inhibitor pharmacophores, while the quinoline can occupy a surface recognition groove. The building block can be rapidly diversified at the 5‑ and 7‑positions or via the quinoline C‑2/C‑4 carbons to generate focused libraries for screening against bromodomains, methyltransferases, or sirtuins [2]. Its commercial availability at 95% purity in 50 mg to 500 mg quantities accelerates hit‑to‑lead timelines.

Antibacterial Lead Optimization Leveraging Quinolone‑Like Features

The quinolin‑8‑ylmethyl substituent evokes structural elements of quinolone antibiotics, and the spirocyclic imide provides a non‑classical scaffold that may evade existing resistance mechanisms. Although no MIC data are available for this specific compound, it can serve as a core template for synthesizing novel topoisomerase IV or DNA gyrase inhibitors by appending carboxylic acid or amine substituents onto the azaspiro framework [2].

Quote Request

Request a Quote for 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.